![molecular formula C20H18O B14518685 2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one CAS No. 62643-65-6](/img/structure/B14518685.png)
2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one is an organic compound with the molecular formula C21H20O It is a derivative of cyclopentanone, featuring two benzylidene groups attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one typically involves the condensation of cyclopentanone with benzaldehyde derivatives. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-methylbenzylidene)cyclopentanone
- 2,5-Bis(4-methoxybenzylidene)cyclopentanone
- 2,5-Bis(4-chlorobenzylidene)cyclopentanone
Uniqueness
2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
62643-65-6 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C20H18O/c1-15-7-9-17(10-8-15)14-19-12-11-18(20(19)21)13-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3 |
InChI Key |
FOMNEPNRMHXLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCC(=CC3=CC=CC=C3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


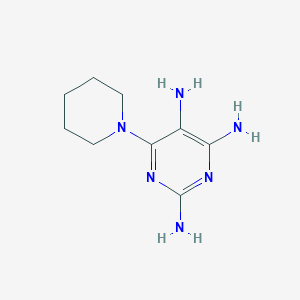
![7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride](/img/structure/B14518611.png)
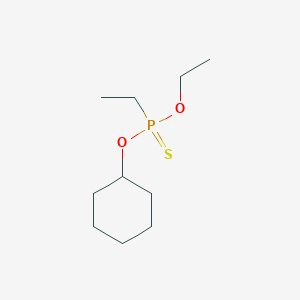
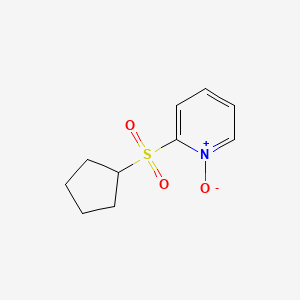
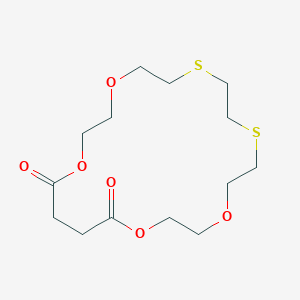
![(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14518638.png)

![2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile](/img/structure/B14518651.png)
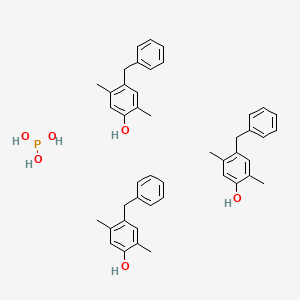
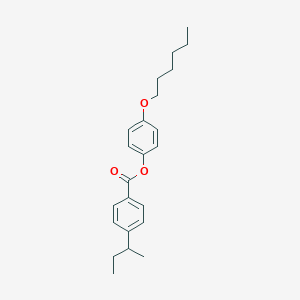
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B14518661.png)
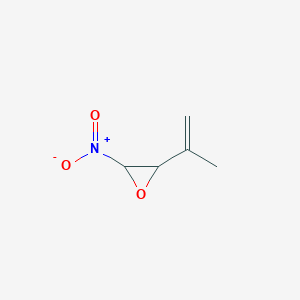
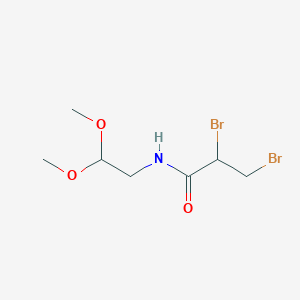
![Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14518687.png)
